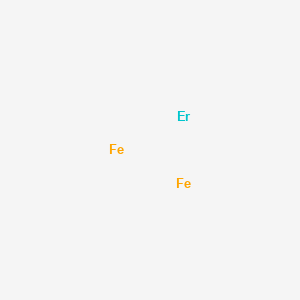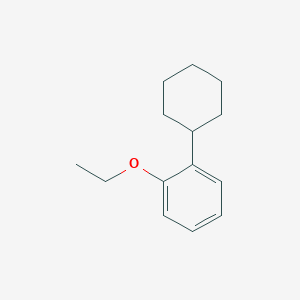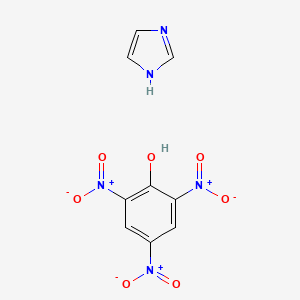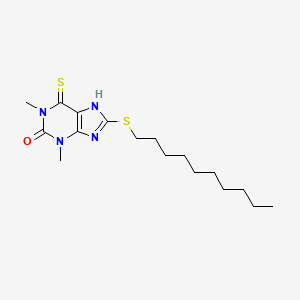
6-Thio-8-N-(decylthio)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thio-8-N-(decylthio)theophylline is a synthetic compound belonging to the class of xanthine derivatives. It is characterized by the presence of a thio group at the 6th position and a decylthio group at the 8th position of the theophylline molecule. The molecular formula of this compound is C17H28N4OS2, and it has a molecular weight of 368.5604
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-8-N-(decylthio)theophylline typically involves the introduction of thio and decylthio groups to the theophylline molecule. One common synthetic route includes the reaction of theophylline with decylthiol in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Thio-8-N-(decylthio)theophylline can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups.
Substitution: The decylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
6-Thio-8-N-(decylthio)theophylline has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of thio and decylthio groups in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 6-Thio-8-N-(decylthio)theophylline involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it is likely to act as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP (cAMP) levels within cells. This can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory actions . Additionally, the compound may interact with adenosine receptors, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Thio-8-(N-octylthio)theophylline: This compound has a similar structure but with an octylthio group instead of a decylthio group.
8-Methyl-6-thio-7-(β-D-xylopyranosyl)theophylline: This compound features a xylopyranosyl group at the 7th position and a thio group at the 6th position.
Uniqueness
6-Thio-8-N-(decylthio)theophylline is unique due to the presence of the decylthio group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
4791-42-8 |
|---|---|
Formule moléculaire |
C17H28N4OS2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
8-decylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(22)21(3)15(13)23/h4-12H2,1-3H3,(H,18,19) |
Clé InChI |
VXKIKIXTSOHTIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


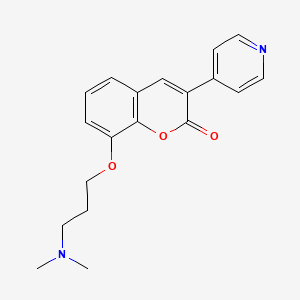
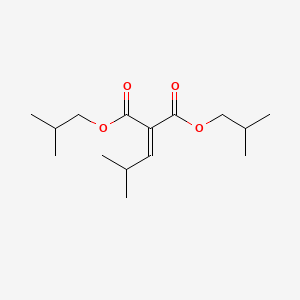
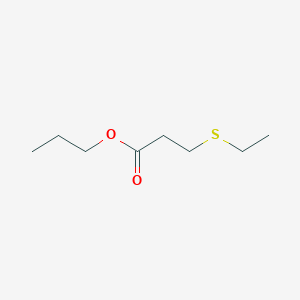
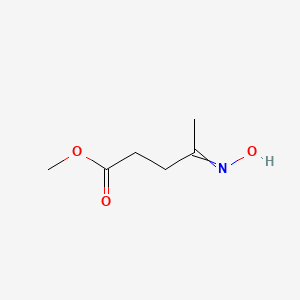
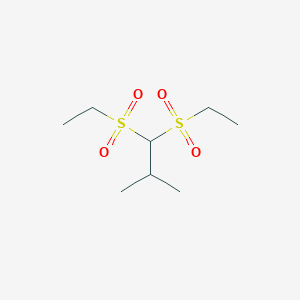
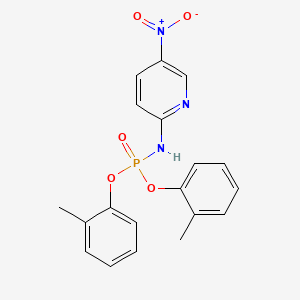
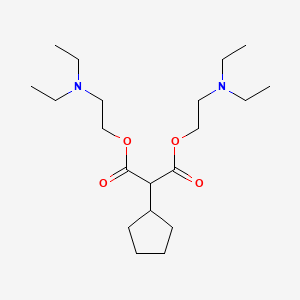

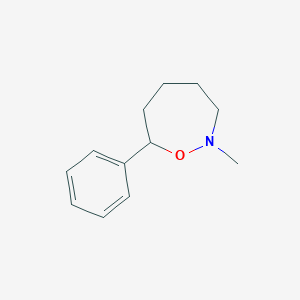

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
